molecular formula C25H30O7 B12381590 Mortatarin F

Mortatarin F

Cat. No.: B12381590
M. Wt: 442.5 g/mol
InChI Key: YYMKFRHFRUBDNU-MKMNVTDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Mortatarin F is typically isolated from natural sources, specifically mulberry leaves. The extraction process involves solvent extraction followed by chromatographic techniques to purify the compound . Detailed synthetic routes for this compound are not widely documented, as it is primarily obtained through natural extraction.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale extraction from mulberry leaves, followed by purification processes such as high-performance liquid chromatography (HPLC). The scalability of this process depends on the availability of raw materials and the efficiency of the extraction and purification methods.

Chemical Reactions Analysis

Types of Reactions

Mortatarin F undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the flavonoid structure.

    Reduction: Reduction reactions can alter the double bonds within the compound.

    Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides and alkyl halides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydroflavonoids. Substitution reactions can produce various esters and ethers.

Scientific Research Applications

Mortatarin F has a wide range of scientific research applications, including:

Mechanism of Action

Mortatarin F exerts its effects primarily by inhibiting the enzyme α-glucosidase. This enzyme is responsible for breaking down carbohydrates into glucose, which is then absorbed into the bloodstream. By inhibiting α-glucosidase, this compound slows down the absorption of glucose, thereby helping to regulate blood sugar levels . The molecular targets and pathways involved include the binding of this compound to the active site of α-glucosidase, preventing its normal function.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: Another flavonoid with antioxidant properties and potential hypoglycemic effects.

    Kaempferol: A flavonoid known for its anti-inflammatory and antioxidant activities.

    Rutin: A glycoside of quercetin with similar biological activities.

Uniqueness of Mortatarin F

This compound is unique due to its prenylated structure, which enhances its ability to interact with biological membranes and enzymes. This structural feature may contribute to its potent α-glucosidase inhibitory activity compared to other flavonoids .

Properties

Molecular Formula

C25H30O7

Molecular Weight

442.5 g/mol

IUPAC Name

2-[2,4-dihydroxy-3-[(E)-7-hydroxy-3,7-dimethyloct-2-enyl]phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C25H30O7/c1-14(5-4-10-25(2,3)31)6-7-16-18(27)9-8-17(24(16)30)21-13-20(29)23-19(28)11-15(26)12-22(23)32-21/h6,8-9,11-12,21,26-28,30-31H,4-5,7,10,13H2,1-3H3/b14-6+

InChI Key

YYMKFRHFRUBDNU-MKMNVTDBSA-N

Isomeric SMILES

C/C(=C\CC1=C(C=CC(=C1O)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O)/CCCC(C)(C)O

Canonical SMILES

CC(=CCC1=C(C=CC(=C1O)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O)CCCC(C)(C)O

Origin of Product

United States

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